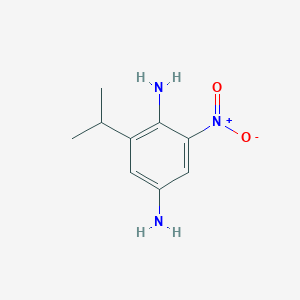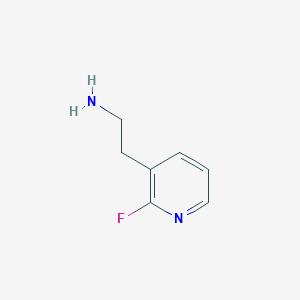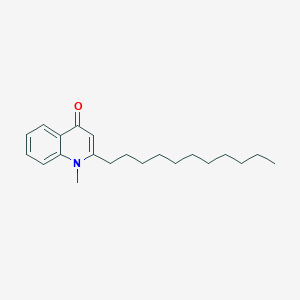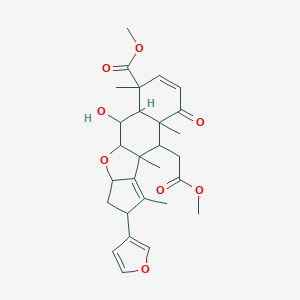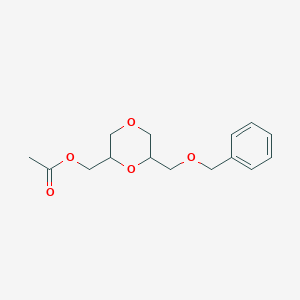
2-Acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol” is an organic ester with the molecular formula C15H20O5 . It has a molecular weight of 280.32 g/mol . This compound is used in synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate . The InChI string is InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 . The canonical SMILES representation is CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 54 Ų . It has a complexity of 288 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 280.13107373 g/mol .Aplicaciones Científicas De Investigación
Producción Microbiana de Productos Químicos de Valor Añadido
El acetato sirve como una fuente alternativa de carbono para la fermentación microbiana. Se puede generar a partir de biomasa lignocelulósica, gases C1 y es un subproducto importante durante la fermentación microbiana, especialmente cuando hay exceso de carbono presente. Escherichia coli (E. coli), un microorganismo modelo, se ha utilizado ampliamente para producir productos químicos valiosos utilizando diferentes fuentes de carbono. La investigación reciente ha investigado la síntesis de compuestos como el ácido succínico, el ácido itacónico, el isobutanol y el ácido mevalónico en E. coli usando acetato como la única fuente de carbono .
Estrés Oxidativo y Función Cardiovascular
El ácido acético, un ácido graso de cadena corta bioactivo producido a partir del metabolismo del etanol, puede generar estrés oxidativo. Afecta a las neuronas presimpáticas y puede influir en la función cardiovascular tanto en humanos como en roedores después del consumo de etanol .
Tripéptido-3 (SYN®-AKE) en Tratamientos Antienvejecimiento
El Tripéptido-3 (también conocido como β-Ala-Pro-Dab-NHBn-2-Acetato) imita el efecto del waglerin-1, un péptido que se encuentra en el veneno de la víbora Tropidolaemus wagleri. El Tripéptido-3 actúa como un antagonista reversible del receptor de acetilcolina y se utiliza en tratamientos tópicos antienvejecimiento .
Mecanismo De Acción
Target of Action
The primary target of 2-Acetate, also known as [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl Acetate or 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol, is the enzyme Acyl-CoA short-chain synthetase-2 (ACSS2) . ACSS2 is present in the cytosol and nuclei of many cell types . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
Mode of Action
2-Acetate interacts with its target, ACSS2, by being converted to acetyl coenzyme A (acetyl-CoA), a process carried out by ACSS2 . This interaction results in the regulation of acetylation, which is related to substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .
Biochemical Pathways
2-Acetate affects several biochemical pathways. It is involved in the formation of acetyl-CoA for energy derivation and lipogenesis . Acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . ACSS2 is an important task-switching component of this sensory system wherein nutrient deprivation, hypoxia, and other stressors shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus .
Pharmacokinetics
It is known that all acetate, regardless of the source, must be converted to acetyl-coa to be utilized . This conversion is carried out by enzymes known as acyl-CoA short-chain synthetases
Result of Action
The molecular and cellular effects of 2-Acetate’s action are diverse. It is involved in the regulation of acetylation, which impacts the activity of virtually every class of protein . Acetate-driven alterations in signaling and gene transcription have been associated with several common human diseases, including cancer . It also induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Action Environment
The action of 2-Acetate can be influenced by various environmental factors. For instance, hypoxia and nutrient scarcity can drive the preferential uptake of acetate by certain tissues . Moreover, the production of endogenous pyruvate-derived acetate remains largely unknown
Propiedades
IUPAC Name |
[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMAITQRABEEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441853 |
Source


|
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338458-98-3 |
Source


|
| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
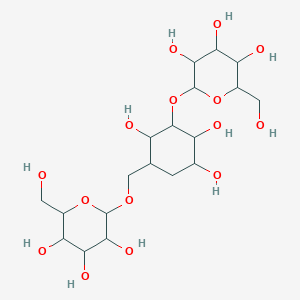
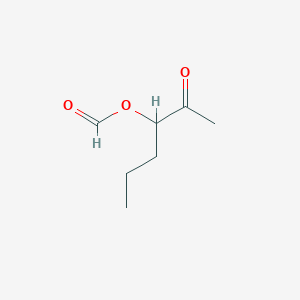


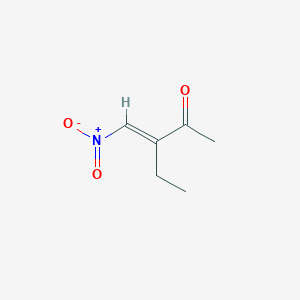
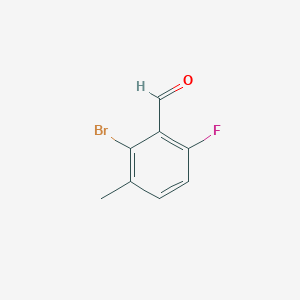
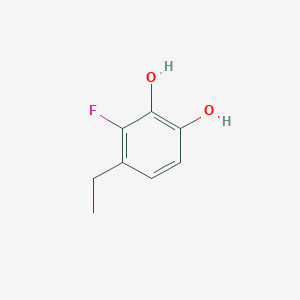

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

